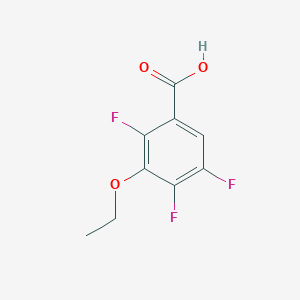

2,4,5-Trifluoro-3-ethoxy benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-ethoxy-2,4,5-trifluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-2-15-8-6(11)4(9(13)14)3-5(10)7(8)12/h3H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAPHOPNZQFBEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442773 | |

| Record name | 3-Ethoxy-2,4,5-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169507-61-3 | |

| Record name | 3-Ethoxy-2,4,5-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2,4,5-Trifluoro-3-ethoxybenzoic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2,4,5-Trifluoro-3-ethoxybenzoic acid. Due to the limited availability of experimental data for this specific compound, this document also includes data for the closely related analogue, 2,4,5-Trifluoro-3-methoxybenzoic acid, for comparative purposes. The methodologies described herein are based on established protocols for the characterization of benzoic acid derivatives.

Core Physicochemical Data

| Property | 2,4,5-Trifluoro-3-ethoxybenzoic acid | 2,4,5-Trifluoro-3-methoxybenzoic acid |

| Molecular Formula | C₉H₇F₃O₃[1] | C₈H₅F₃O₃[2] |

| Molecular Weight | 220.1453 g/mol [1] | 206.12 g/mol [2] |

| CAS Number | 169507-61-3[1] | 112811-65-1[2] |

| Melting Point | Data not available | 105-112 °C[3] |

| Boiling Point | Data not available | Data not available |

| Density | Data not available | 1.472 g/mL at 25 °C[3] |

| pKa | Data not available | Data not available |

| LogP | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of 2,4,5-Trifluoro-3-ethoxybenzoic acid have not been specifically published. However, standard methodologies for characterizing benzoic acid derivatives are applicable.

Determination of Melting Point

The melting point of a solid crystalline substance can be determined using a capillary melting point apparatus. A small, powdered sample of the material is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point.

Spectroscopic Analysis (FT-IR, NMR)

Vibrational and nuclear magnetic resonance spectra are crucial for confirming the chemical structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The sample is analyzed to identify characteristic vibrational frequencies of its functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the chemical environment of the hydrogen and carbon atoms, respectively, confirming the compound's structure.

Determination of Solubility

The solubility of the compound in various solvents, particularly aqueous solutions at different pH values, can be determined using methods like the shake-flask method followed by quantification of the dissolved compound via UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base, and the pH is monitored throughout the titration. The pKa is the pH at which the acid is half-neutralized.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value, which indicates the lipophilicity of a compound, can be determined using the shake-flask method. The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the LogP is calculated as the logarithm of the ratio of the concentrations.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a benzoic acid derivative like 2,4,5-Trifluoro-3-ethoxybenzoic acid.

References

An In-depth Technical Guide to 2,4,5-Trifluoro-3-ethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluoro-3-ethoxybenzoic acid is a fluorinated aromatic carboxylic acid. Compounds of this class are of interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine substitution, which can influence acidity, lipophilicity, metabolic stability, and binding interactions. This document provides a concise summary of the key identifiers for 2,4,5-Trifluoro-3-ethoxybenzoic acid.

Chemical Identifiers and Properties

A comprehensive collection of chemical identifiers is crucial for accurate documentation, database searches, and regulatory submissions. The primary identifiers for 2,4,5-Trifluoro-3-ethoxybenzoic acid are summarized in the table below. It is important to note that while several identifiers are available from chemical supplier databases, a dedicated entry in major public chemical databases such as PubChem for the ethoxy variant is not readily found, with information often defaulting to the more common methoxy analog.

| Identifier | Value | Source |

| CAS Number | 169507-61-3 | [1] |

| Molecular Formula | C₉H₇F₃O₃ | [2] |

| Molecular Weight | 220.1453 g/mol | [2] |

| MDL Number | MFCD29078380 | [2] |

| SMILES | CCOC1=C(F)C(F)=CC(C(O)=O)=C1F | [2] |

| Synonyms | Benzoic acid, 3-ethoxy-2,4,5-trifluoro-; 2,4,5-Trifluoro-3-ethylbenzoic acid; 2,3,4-Trifluoro-3-ethoxybenzoic acid | [1] |

Note: At the time of this report, a specific PubChem CID, InChI, and InChIKey for 2,4,5-Trifluoro-3-ethoxybenzoic acid have not been identified in the searched resources. The information provided is from chemical vendor and supplier databases.

Experimental Data

A thorough search of scientific literature and patent databases did not yield specific, detailed experimental protocols for the synthesis of 2,4,5-Trifluoro-3-ethoxybenzoic acid. However, based on the synthesis of the analogous 2,4,5-Trifluoro-3-methoxybenzoic acid, a plausible synthetic route would involve the etherification of 2,4,5-trifluoro-3-hydroxybenzoic acid with a suitable ethylating agent. This remains a hypothesized pathway in the absence of direct experimental evidence.

No data regarding the biological activity, mechanism of action, or involvement in any signaling pathways for 2,4,5-Trifluoro-3-ethoxybenzoic acid has been found in the public domain.

Logical Relationships of Chemical Identifiers

The various identifiers for a chemical compound are interconnected, providing different layers of information from a simple registry number to a complete structural representation. The following diagram illustrates the logical hierarchy and relationship between the key identifiers for 2,4,5-Trifluoro-3-ethoxybenzoic acid.

Conclusion

2,4,5-Trifluoro-3-ethoxybenzoic acid is a chemical entity with established basic identifiers such as its CAS number and molecular formula. However, there is a notable lack of in-depth experimental data in the public domain, including detailed synthesis protocols and any characterization of its biological properties or potential applications in drug development. For researchers interested in this compound, its synthesis would likely need to be developed based on established methodologies for similar fluorinated benzoic acids. Further investigation is required to determine its physical properties, reactivity, and potential biological significance.

References

Crystal Structure Analysis of 2,4,5-Trifluoro-3-ethoxybenzoic Acid: A Technical Guide

Disclaimer: As of the compilation of this guide, the specific crystal structure of 2,4,5-Trifluoro-3-ethoxybenzoic acid has not been publicly reported. To fulfill the structural analysis requirements of this document, the crystallographic data of a closely related compound, 2,4,6-Trifluorobenzoic acid , will be utilized as a representative example. This substitution allows for a comprehensive demonstration of the analytical techniques and data presentation pertinent to the crystal structure analysis of fluorinated benzoic acid derivatives.

This technical guide provides an in-depth overview of the crystal structure analysis of fluorinated benzoic acid derivatives, with a focus on the methodologies and data interpretation relevant to compounds such as 2,4,5-Trifluoro-3-ethoxybenzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development who have an interest in the solid-state characterization of small organic molecules.

Introduction

The three-dimensional arrangement of atoms in a crystalline solid is fundamental to understanding its physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), variations in the crystal structure, known as polymorphism, can have significant implications for drug performance and manufacturability. X-ray crystallography is the definitive method for determining the precise atomic arrangement within a crystal lattice. This guide outlines the experimental procedures and data analysis involved in the crystal structure determination of a representative fluorinated benzoic acid.

Experimental Protocols

A detailed description of the experimental methodologies is crucial for the reproducibility of scientific findings. The following sections outline the typical procedures for the synthesis, crystallization, and X-ray diffraction analysis of a fluorinated benzoic acid.

Synthesis of Fluorinated Benzoic Acid Derivatives

The synthesis of substituted benzoic acids often involves a multi-step process. A general route for the preparation of 2,4,5-Trifluorobenzoic Acid, which can be adapted for the ethoxy derivative, starts from tetrachlorophthalic anhydride and proceeds through hydrolysis, fluorination, and decarboxylation.[1]

Representative Synthesis of 2,4,5-Trifluorobenzoic Acid:

-

Hydrolysis of Tetrachlorophthalic Anhydride: Tetrachlorophthalic anhydride is treated with a solution of sodium hydroxide and zinc powder. The mixture is heated to facilitate the opening of the anhydride ring and reduction.

-

Fluorination: The resulting intermediate undergoes a fluorination reaction, typically using a fluoride salt like potassium fluoride in a suitable solvent. This step replaces the chlorine atoms with fluorine.

-

Decarboxylation: The fluorinated intermediate is then subjected to decarboxylation to yield the final benzoic acid derivative.

-

Purification: The crude product is purified by techniques such as column chromatography on silica gel to obtain the pure crystalline compound.[1]

Crystallization

Obtaining single crystals of sufficient quality is a critical prerequisite for X-ray diffraction analysis. Slow evaporation of a saturated solution is a common and effective method for growing single crystals of small organic molecules.

Protocol for Single Crystal Growth:

-

A minimal amount of the purified compound is dissolved in a suitable solvent (e.g., an aqueous solution) at room temperature to create a saturated or near-saturated solution.

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.

-

Over a period of several days to weeks, single crystals suitable for X-ray diffraction are expected to form.

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[2][3][4]

Data Collection and Processing:

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is placed in a stream of cold nitrogen gas (e.g., at 200 K) to minimize thermal vibrations of the atoms.

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

The collected diffraction data are processed, and the structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation: Crystallographic Data for 2,4,6-Trifluorobenzoic Acid

The following tables summarize the quantitative crystallographic data for the representative compound, 2,4,6-Trifluorobenzoic acid.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₇H₃F₃O₂ |

| Formula Weight | 176.09 |

| Temperature | 200(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 7.2769(3) Å |

| b | 13.7998(6) Å |

| c | 7.3097(3) Å |

| α | 90° |

| β | 115.041(2)° |

| γ | 90° |

| Volume | 665.04(5) ų |

| Z | 4 |

| Calculated Density | 1.759 Mg/m³ |

| Absorption Coefficient | 0.182 mm⁻¹ |

| F(000) | 352 |

| Refinement Details | |

| R-factor | 0.038 |

| wR-factor | 0.106 |

| Data-to-parameter ratio | 14.8 |

Data obtained from Betz, R. & Gerber, T. (2011). Acta Crystallographica Section E, E67, o539.

Table 2: Selected Bond Lengths (Å)

| Bond | Length |

| C1-C2 | 1.391(2) |

| C1-C6 | 1.393(2) |

| C1-C7 | 1.488(2) |

| C2-F1 | 1.349(1) |

| C2-C3 | 1.378(2) |

| C3-C4 | 1.381(2) |

| C4-F2 | 1.350(1) |

| C4-C5 | 1.379(2) |

| C5-C6 | 1.381(2) |

| C6-F3 | 1.348(1) |

| C7-O1 | 1.314(2) |

| C7-O2 | 1.216(2) |

Data obtained from Betz, R. & Gerber, T. (2011). Acta Crystallographica Section E, E67, o539.

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

| Angle | Value |

| Bond Angles | |

| C2-C1-C6 | 116.3(1) |

| C2-C1-C7 | 123.2(1) |

| C6-C1-C7 | 120.5(1) |

| F1-C2-C1 | 118.0(1) |

| F1-C2-C3 | 118.3(1) |

| C1-C2-C3 | 123.7(1) |

| C2-C3-C4 | 118.1(1) |

| O2-C7-O1 | 122.3(1) |

| O2-C7-C1 | 121.2(1) |

| O1-C7-C1 | 116.5(1) |

| Torsion Angles | |

| C6-C1-C7-O2 | -141.5(1) |

| C2-C1-C7-O2 | 38.2(2) |

| C6-C1-C7-O1 | 38.8(2) |

| C2-C1-C7-O1 | -141.5(1) |

Data obtained from Betz, R. & Gerber, T. (2011). Acta Crystallographica Section E, E67, o539.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental and analytical processes involved in crystal structure analysis.

Caption: Experimental workflow from synthesis to crystal structure analysis.

Caption: Logical relationships in solid-state characterization.

Conclusion

The crystal structure analysis of small organic molecules like 2,4,5-Trifluoro-3-ethoxybenzoic acid is a cornerstone of modern drug development and materials science. Although the specific crystallographic data for the title compound is not yet available, the methodologies and data presentation formats outlined in this guide, using 2,4,6-Trifluorobenzoic acid as a proxy, provide a comprehensive framework for such an investigation. The detailed understanding of the three-dimensional atomic arrangement and intermolecular interactions gleaned from such studies is invaluable for predicting and controlling the solid-state properties of pharmaceutical compounds.

References

Spectroscopic Analysis of 2,4,5-Trifluoro-3-ethoxybenzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic data for the compound 2,4,5-Trifluoro-3-ethoxybenzoic acid (CAS No. 169507-61-3). Despite a comprehensive search of available scientific literature and chemical databases, experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule is not publicly available at this time.

While chemical suppliers list 2,4,5-Trifluoro-3-ethoxybenzoic acid, with the molecular formula C₉H₇F₃O₃, they do not provide accompanying spectroscopic characterization data.[1][2][3][4] This situation is not uncommon for novel or niche compounds.

This guide, therefore, outlines the general experimental protocols and the expected spectral characteristics for this class of compounds, providing a framework for researchers who may synthesize or acquire this compound and wish to perform their own spectroscopic analysis.

Predicted Spectroscopic Data

In the absence of experimental data, a theoretical analysis can predict the expected spectral features of 2,4,5-Trifluoro-3-ethoxybenzoic acid. These predictions are based on the known chemical shifts and fragmentation patterns of similar fluorinated and ethoxy-substituted benzoic acid derivatives.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |

| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~7.5 | Triplet (JHF) | 1H | Aromatic CH |

| >10 | Singlet (broad) | 1H | -COOH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~15 | -O-CH₂-CH₃ |

| ~70 | -O-CH₂ -CH₃ |

| ~110-160 (multiple C-F coupled signals) | Aromatic Carbons |

| ~165 | C =O |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (Carboxylic Acid) |

| ~1700 | C=O stretch (Carboxylic Acid) |

| ~1600, ~1480 | C=C stretch (Aromatic) |

| 1000-1300 | C-F stretch & C-O stretch |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 220.03 | [M]⁺ (Molecular Ion) |

| 203 | [M-OH]⁺ |

| 192 | [M-C₂H₄]⁺ |

| 175 | [M-COOH]⁺ |

| 147 | [M-COOC₂H₅]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for a compound such as 2,4,5-Trifluoro-3-ethoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher for detailed spectra.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

This experiment will require a larger number of scans (often several hundred to thousands) due to the low natural abundance of the ¹³C isotope.

-

A wider spectral width will be necessary compared to ¹H NMR.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine spectrum.

-

Proton decoupling may be applied to simplify the spectra.

-

The spectral window should be set to encompass the expected chemical shifts for aromatic fluorine atoms.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., Tetramethylsilane - TMS at 0.00 ppm for ¹H and ¹³C NMR).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a compound of this nature, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common choices. This is often coupled with a liquid chromatography (LC) system for sample introduction.

-

Instrumentation: A variety of mass analyzers can be used, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap, depending on the required mass accuracy and resolution.

-

Data Acquisition:

-

Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion ([M+H]⁺ or [M-H]⁻) and other adducts.

-

Perform tandem MS (MS/MS) experiments on the molecular ion to induce fragmentation and aid in structural elucidation. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel chemical compound.

Caption: A flowchart illustrating the typical process from compound synthesis to final reporting of spectroscopic data.

References

1H and 13C NMR spectral assignments for 2,4,5-Trifluoro-3-ethoxy benzoic acid

An In-depth Technical Guide on the 1H and 13C NMR Spectral Assignments for 2,4,5-Trifluoro-3-ethoxy benzoic acid.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound. The detailed assignment of chemical shifts and coupling constants is crucial for the unambiguous structural verification and purity assessment of this compound, which is of interest to researchers and professionals in the fields of medicinal chemistry and material science.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the atoms of this compound are numbered as depicted in the structure below.

Image of the chemical structure of this compound with atoms numbered for NMR assignment would be placed here.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are summarized in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constant (J) Hz | Integration |

| COOH | ~10-13 | Broad Singlet | - | 1H |

| Ar-H (H-6) | ~7.0-7.5 | Triplet of doublets | J(H,F) | 1H |

| OCH₂CH₃ | ~4.2 | Quartet | J(H,H) ≈ 7 | 2H |

| OCH₂CH₃ | ~1.4 | Triplet | J(H,H) ≈ 7 | 3H |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The fluorine substituents have a significant impact on the carbon chemical shifts and introduce C-F coupling, which is a key feature for assignment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J) Hz |

| COOH | ~165-170 | Singlet or small doublet | - |

| C-4 | ~155 (large J) | Doublet | ¹J(C,F) ≈ 250 |

| C-2 | ~150 (large J) | Doublet | ¹J(C,F) ≈ 245 |

| C-5 | ~145 (large J) | Doublet | ¹J(C,F) ≈ 255 |

| C-3 | ~140 | Multiplet | J(C,F) |

| C-1 | ~120 | Multiplet | J(C,F) |

| C-6 | ~115 | Multiplet | J(C,F) |

| OCH₂CH₃ | ~65 | Singlet | - |

| OCH₂CH₃ | ~15 | Singlet | - |

Experimental Protocols

Sample Preparation

A sample of this compound (approximately 15-20 mg) is dissolved in a deuterated solvent (e.g., 0.7 mL of CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm. The resulting solution is then transferred to a 5 mm NMR tube for analysis.

NMR Data Acquisition

The ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer, for instance, a 400 MHz instrument.

-

¹H NMR Spectroscopy:

-

Operating Frequency: 400 MHz

-

Pulse Program: A standard 30° pulse sequence.

-

Number of Scans: 16 to 32 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-15 ppm.

-

-

¹³C NMR Spectroscopy:

-

Operating Frequency: 100 MHz

-

Pulse Program: A standard proton-decoupled pulse sequence.

-

Number of Scans: 1024 to 4096 scans for adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Data Processing

The acquired Free Induction Decays (FIDs) are processed using appropriate NMR software. The processing steps include Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the internal standard (TMS).

Logical Workflow for Spectral Assignment

The process of assigning the observed NMR signals to the specific nuclei in the molecule follows a logical progression. This workflow integrates the analysis of both ¹H and ¹³C NMR data, along with predictive models based on known substituent effects.

Caption: A workflow diagram illustrating the logical steps for NMR spectral assignment.

A Comprehensive Technical Guide to the Solubility Profile of 2,4,5-Trifluoro-3-ethoxybenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical property that influences its formulation, bioavailability, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the methodologies for determining the solubility profile of 2,4,5-Trifluoro-3-ethoxybenzoic acid. In the absence of publicly available quantitative solubility data for this specific compound, this document outlines the theoretical considerations for solubility prediction, detailed experimental protocols for its determination, and best practices for data presentation and analysis. The information herein is intended to equip researchers and drug development professionals with the necessary tools to establish a robust solubility profile for this and other novel chemical entities.

Introduction to Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an API like 2,4,5-Trifluoro-3-ethoxybenzoic acid, its solubility in organic solvents dictates several key aspects of its development pathway:

-

Formulation Development: The choice of solvents is crucial for developing stable and effective dosage forms, such as oral solutions, injectables, and topical preparations.

-

Crystallization and Purification: Solubility data in different solvents at various temperatures are essential for designing efficient crystallization processes to obtain the desired polymorph with high purity.

-

Preclinical and Clinical Studies: Understanding the solubility behavior is vital for designing in vitro and in vivo experiments, as it directly impacts the drug's dissolution rate and subsequent absorption.

-

Regulatory Submissions: A comprehensive solubility profile is a mandatory component of the Chemistry, Manufacturing, and Controls (CMC) section of a new drug application.

Given the trifluoro and ethoxy substitutions on the benzoic acid core, 2,4,5-Trifluoro-3-ethoxybenzoic acid is expected to exhibit a range of solubilities in organic solvents depending on their polarity, hydrogen bonding capacity, and other physicochemical properties.

Predictive Approaches to Solubility

In the absence of experimental data, computational models can provide initial estimates of a compound's solubility. Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure with a specific property, in this case, solubility.[1][2][3][4][5] These models utilize molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties.

For a substituted benzoic acid like 2,4,5-Trifluoro-3-ethoxybenzoic acid, relevant descriptors for a QSPR model would include:

-

Molecular weight

-

LogP (octanol-water partition coefficient)

-

Polar surface area (PSA)

-

Number of hydrogen bond donors and acceptors

-

Molar volume

While predictive models offer a valuable starting point, experimental determination remains the gold standard for obtaining accurate solubility data.

Experimental Determination of Solubility Profile

The most widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[6][7][8][9] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Objective: To determine the equilibrium solubility of 2,4,5-Trifluoro-3-ethoxybenzoic acid in a selection of organic solvents at a specified temperature (e.g., 25°C and/or 37°C).

Materials:

-

2,4,5-Trifluoro-3-ethoxybenzoic acid (solid, of known purity)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, heptane) of high purity (HPLC grade or equivalent)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of solid 2,4,5-Trifluoro-3-ethoxybenzoic acid to a series of vials. The excess is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker within a temperature-controlled environment. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[9] The system is considered at equilibrium when consecutive measurements of the solute concentration show no significant change.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of 2,4,5-Trifluoro-3-ethoxybenzoic acid.

HPLC is a precise and accurate method for quantifying the concentration of a dissolved solute.[10]

Typical HPLC Method Parameters:

-

Column: A reversed-phase column (e.g., C18) is generally suitable for aromatic carboxylic acids.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The specific gradient or isocratic conditions will need to be optimized.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: Typically 10-20 µL.

-

Detector: UV-Vis detector set at a wavelength where 2,4,5-Trifluoro-3-ethoxybenzoic acid exhibits maximum absorbance.

-

Calibration: A calibration curve should be prepared using standard solutions of 2,4,5-Trifluoro-3-ethoxybenzoic acid of known concentrations to ensure accurate quantification.

Data Presentation

Quantitative solubility data should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Solubility of 2,4,5-Trifluoro-3-ethoxybenzoic Acid in Various Organic Solvents at 25°C

| Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Heptane | 0.1 | 1.92 | ||

| Toluene | 2.4 | 2.38 | ||

| Dichloromethane | 3.1 | 9.08 | ||

| Ethyl Acetate | 4.4 | 6.02 | ||

| Acetone | 5.1 | 20.7 | ||

| Ethanol | 5.2 | 24.5 | ||

| Acetonitrile | 5.8 | 37.5 | ||

| Methanol | 6.6 | 32.7 |

Visualizations of Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Caption: Workflow for the shake-flask solubility determination method.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. QSPR Studies on Aqueous Solubilities of Drug-Like Compounds | MDPI [mdpi.com]

- 4. QSAR, molecular docking and ADMET properties in silico studies of novel 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-Yl derivatives derived from dimedone as potent anti-tumor agents through inhibition of C-Met receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. pharmaguru.co [pharmaguru.co]

A Technical Guide to 2,4,5-Trifluoro-3-ethoxy benzoic acid: Theoretical and Computational Perspectives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2,4,5-Trifluoro-3-ethoxy benzoic acid. While direct experimental and computational data on this specific molecule is limited in publicly available literature, this document synthesizes information from structurally similar compounds, particularly its methoxy analogue, to provide a predictive profile. This guide covers physicochemical properties, potential synthetic routes, detailed computational methodologies, and inferred biological activities to serve as a foundational resource for researchers and professionals in drug development.

Introduction

This compound is a halogenated aromatic carboxylic acid. The presence of multiple fluorine atoms and an ethoxy group on the benzoic acid scaffold suggests unique electronic and steric properties that are of significant interest in medicinal chemistry and materials science. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The ethoxy group, in comparison to a methoxy group, can influence lipophilicity and conformational preferences, which are critical parameters in drug-candidate profiling. This guide explores the theoretical and computational aspects of this molecule, providing a framework for future research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. For comparative purposes, data for the closely related 2,4,5-Trifluoro-3-methoxybenzoic acid is also presented.

| Property | This compound | 2,4,5-Trifluoro-3-methoxybenzoic acid |

| CAS Number | 169507-61-3[1][2][3][4] | 112811-65-1[5][6] |

| Molecular Formula | C9H7F3O3[1][2][3] | C8H5F3O3[7] |

| Molecular Weight | 220.15 g/mol [3] | 206.12 g/mol [7] |

| Purity | ≥98%[1] | Not specified |

| Melting Point | Not specified | 105-112 °C[6] |

| Density | Not specified | 1.472 g/mL at 25 °C[6] |

| SMILES | CCOC1=C(F)C(F)=CC(C(O)=O)=C1F[2] | COC1=C(C(=O)O)C(F)=CC(F)=C1F[7] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic pathway is outlined below. This proposed method is based on established organic chemistry principles for the synthesis of polysubstituted benzoic acids.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Ethoxylation of 1,2,4,5-Tetrafluorobenzene:

-

To a solution of sodium ethoxide (NaOEt) in absolute ethanol (EtOH), add 1,2,4,5-tetrafluorobenzene dropwise at room temperature.

-

Stir the reaction mixture at reflux for a specified period, monitoring the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the mixture, quench with water, and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-ethoxy-2,4,5-trifluorobenzene. Purify by distillation or column chromatography if necessary.

-

-

Ortho-lithiation and Carboxylation:

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon).

-

Add a solution of 1-ethoxy-2,4,5-trifluorobenzene in anhydrous THF to the LDA solution dropwise at -78 °C.

-

Stir the mixture at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate.

-

Quench the reaction by pouring the mixture over crushed dry ice (solid CO2).

-

Allow the mixture to warm to room temperature, then acidify with dilute hydrochloric acid (HCl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

-

Theoretical and Computational Studies

Direct computational studies on this compound are not widely published. However, a standard workflow for the theoretical analysis of such a molecule can be proposed based on common practices in computational chemistry and drug discovery.

Computational Workflow

The following diagram illustrates a typical workflow for the in-silico analysis of a small molecule like this compound.

Caption: Workflow for theoretical and computational analysis.

Methodologies for Computational Analysis

-

Density Functional Theory (DFT) Calculations:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Functional and Basis Set: A common choice would be the B3LYP functional with a 6-311++G(d,p) basis set for accurate geometry optimization and electronic property calculations.

-

Properties to Calculate:

-

Optimized molecular geometry.

-

Vibrational frequencies (to confirm a true energy minimum).

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to assess chemical reactivity.

-

Electrostatic Potential (ESP) maps to identify regions of positive and negative charge, which are crucial for intermolecular interactions.

-

-

-

Molecular Dynamics (MD) Simulations:

-

Software: GROMACS, AMBER, or NAMD.

-

Force Field: A general Amber force field (GAFF) or similar would be appropriate for parameterizing the molecule.

-

Protocol:

-

Solvate the molecule in a water box (e.g., TIP3P water model).

-

Perform energy minimization to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K).

-

Equilibrate the system under constant temperature and pressure (NPT ensemble).

-

Run a production simulation for a sufficient time (e.g., 100 ns) to sample conformational space.

-

Analyze the trajectory for properties like radial distribution functions, hydrogen bonding, and conformational flexibility.

-

-

Potential Biological Activities and Applications

While no specific biological activities have been reported for this compound, inferences can be drawn from the broader class of benzoic acid derivatives. Benzoic acids are known to exhibit a range of biological effects, including antimicrobial and anti-inflammatory properties. The high degree of fluorination in the target molecule could enhance these activities.

For instance, p-hydroxybenzoic acid and its derivatives are known for their antimicrobial, anti-inflammatory, and antioxidant properties.[8] Furthermore, structurally related halogenated phenoxybenzoic acids have been investigated for herbicidal and antimicrobial activities.[9] The title compound may serve as a valuable intermediate in the synthesis of more complex molecules, such as quinolone derivatives, which are a class of broad-spectrum antibiotics.[6]

Conclusion

This compound is a molecule with significant potential in drug discovery and materials science. Although direct experimental and computational data are scarce, this guide provides a comprehensive theoretical framework based on the known properties of structurally related compounds. The outlined synthetic protocols and computational workflows offer a clear path for future research to elucidate the specific properties and potential applications of this promising compound. Further experimental validation is necessary to confirm the inferred activities and to fully characterize this molecule.

References

- 1. This compound 169507-61-3 China Manufacturers Suppliers Factory Exporter [volsenchem.com]

- 2. appchemical.com [appchemical.com]

- 3. 001chemical.com [001chemical.com]

- 4. CAS NO. 169507-61-3 | this compound | C9H7F3O3 [localpharmaguide.com]

- 5. 2,4,5-Trifluoro-3-methoxybenzoic acid(112811-65-1) 13C NMR spectrum [chemicalbook.com]

- 6. 2,4,5-Trifluoro-3-methoxybenzoic acid | 112811-65-1 [chemicalbook.com]

- 7. 2,4,5-Trifluoro-3-methoxybenzoic acid | C8H5F3O3 | CID 2733970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,4,5-Trifluoro-3-ethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluoro-3-ethoxybenzoic acid is a fluorinated aromatic carboxylic acid. Halogenated benzoic acid derivatives are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties that can influence biological activity and material characteristics. The presence of fluorine atoms, in particular, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the available technical information for 2,4,5-Trifluoro-3-ethoxybenzoic acid, including its properties, a proposed synthesis protocol adapted from analogous compounds, and its potential applications in drug discovery and development.

Physicochemical Properties

Quantitative data for 2,4,5-Trifluoro-3-ethoxybenzoic acid is summarized in the table below. Due to limited literature on this specific compound, some data is inferred from closely related analogs.

| Property | Value | Source |

| IUPAC Name | 2,4,5-Trifluoro-3-ethoxybenzoic acid | N/A |

| CAS Number | 169507-61-3 | N/A |

| Molecular Formula | C₉H₇F₃O₃ | N/A |

| Molecular Weight | 220.15 g/mol | N/A |

| Appearance | White to off-white powder or crystals (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO (predicted) | N/A |

Synthesis Protocol (Proposed)

Step 1: Synthesis of N-methyl tetrachlorophthalimide

-

Methylamine is reacted with tetrachlorophthalic anhydride.

Step 2: Fluorination to N-methyl tetrafluorophthalimide

-

The N-methyl tetrachlorophthalimide is treated with an alkali metal fluoride, such as potassium fluoride, to replace the chlorine atoms with fluorine.

Step 3: Hydrolysis and Decarboxylation to 2,4,5-trifluoro-3-hydroxybenzoic acid

-

The N-methyl tetrafluorophthalimide undergoes a reaction with sodium hydroxide, leading to the formation of 2,4,5-trifluoro-3-hydroxy sodium phthalate.

-

Subsequent decarboxylation and acidification yield 2,4,5-trifluoro-3-hydroxybenzoic acid.

Step 4: Ethoxylation to 2,4,5-Trifluoro-3-ethoxybenzoic acid

-

The 2,4,5-trifluoro-3-hydroxybenzoic acid is then reacted with an ethylating agent, such as diethyl sulfate or ethyl iodide, in the presence of a base to introduce the ethoxy group.

Note: This proposed synthesis is based on the methodology for a similar compound and would require optimization of reaction conditions, such as temperature, reaction time, and purification methods.

Potential Applications in Drug Development

While specific biological activities of 2,4,5-Trifluoro-3-ethoxybenzoic acid have not been extensively reported, its structural features suggest potential applications as a key intermediate in the synthesis of pharmaceuticals. Fluorinated benzoic acids are known precursors to various bioactive molecules, most notably fluoroquinolone antibiotics.

The general structure of this compound makes it a valuable building block for creating a library of derivatives for screening against various biological targets. The trifluoro-substitution pattern on the benzene ring can significantly influence the electronic properties and conformational preferences of the molecule, which are critical for drug-receptor interactions. Research on other substituted benzoic acid derivatives has shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Logical Workflow for Synthesis and Application

The following diagram illustrates a logical workflow from the synthesis of 2,4,5-Trifluoro-3-ethoxybenzoic acid to its potential application in the development of new chemical entities.

Caption: Proposed synthesis and drug discovery workflow.

Conclusion

2,4,5-Trifluoro-3-ethoxybenzoic acid represents a chemical entity with significant potential for applications in drug discovery and materials science. Although detailed experimental data for this specific molecule is currently limited, its structural similarity to other well-studied fluorinated benzoic acids provides a strong rationale for its investigation as a versatile building block for the synthesis of novel compounds with desirable biological activities. Further research is warranted to fully elucidate its physicochemical properties, develop optimized synthetic protocols, and explore its potential in various therapeutic areas.

An In-Depth Technical Guide on the Thermal Stability and Decomposition of 2,4,5-Trifluoro-3-ethoxy benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and potential decomposition pathways of 2,4,5-Trifluoro-3-ethoxy benzoic acid. Due to the limited publicly available experimental data on this specific compound, this document leverages information on structurally similar molecules and established analytical methodologies to provide a predictive assessment and a procedural framework for empirical analysis.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are fundamental for its handling, formulation, and analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 169507-61-3 | [1][2][3][4] |

| Molecular Formula | C9H7F3O3 | [1][2][3][4] |

| Molecular Weight | 220.15 g/mol | [2][3] |

| Purity | ≥98% | [1] |

| Synonyms | Benzoic acid, 3-ethoxy-2,4,5-trifluoro-; 2,4,5-Trifluoro-3-ethylbenzoic acid | [1] |

Predicted Thermal Decomposition Profile

Expected Decomposition Products:

-

Carbon Monoxide (CO)

-

Carbon Dioxide (CO2)

-

Hydrogen Fluoride (HF)

-

Various fluorinated organic fragments

Hypothetical Thermal Analysis Data

To illustrate the expected format for presenting thermal stability data, Table 2 provides a hypothetical summary of results from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiments.

Table 2: Hypothetical Thermal Analysis Data for this compound

| Parameter | Value | Method |

| Melting Point (Tₘ) | 155 - 160 °C | DSC |

| Onset Decomposition Temperature (Tₒ) | 250 °C | TGA |

| Temperature at 5% Weight Loss (T₅%) | 265 °C | TGA |

| Temperature at Maximum Decomposition Rate | 280 °C | DTG |

| Residual Mass at 600 °C | < 1% | TGA |

Experimental Protocols for Thermal Stability Assessment

To empirically determine the thermal stability of this compound, the following standard experimental protocols for TGA and DSC are recommended.

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Procedure:

-

Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

-

Record the mass of the sample as a function of temperature.

-

The onset temperature of decomposition is determined from the TGA curve where significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum decomposition rate.

-

4.2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and other thermal transitions, such as glass transitions or polymorphic phase changes.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Procedure:

-

Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min under a nitrogen purge.

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the peak temperature of the endothermic event on the DSC thermogram.

-

Visualizing the Experimental Workflow

The logical flow of a comprehensive thermal stability analysis is depicted in the following diagram.

Caption: Workflow for Thermal Stability Analysis.

Analysis of Decomposition Products

To identify the gaseous byproducts of thermal decomposition, techniques such as TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) are invaluable. These hyphenated techniques allow for the real-time identification of evolved gases as the sample is heated, providing direct evidence of the decomposition pathways. Analytical methods like Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed to analyze the solid residues and any condensed volatile products.[6][7]

Safety and Handling

Given the potential for the release of hazardous gases such as hydrogen fluoride and carbon monoxide upon decomposition, all thermal analyses of this compound should be conducted in a well-ventilated area, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The safety data sheet (SDS) for the related compound, 2,4,5-Trifluoro-3-methoxybenzoic acid, indicates that it is a skin and eye irritant and may cause respiratory irritation.[5] Similar precautions should be taken with the ethoxy analog.

This guide provides a foundational understanding and a practical framework for assessing the thermal stability of this compound. Empirical testing following the outlined protocols is essential for obtaining definitive data for research, development, and regulatory purposes.

References

- 1. This compound 169507-61-3 China Manufacturers Suppliers Factory Exporter [volsenchem.com]

- 2. appchemical.com [appchemical.com]

- 3. 001chemical.com [001chemical.com]

- 4. CAS NO. 169507-61-3 | this compound | C9H7F3O3 [localpharmaguide.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 7. USGS Techniques and Methods 5-A9, Methods of Analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Determination of Dissolved Isoxaflutole and Its Sequential Degradation Products, Diketonitrile and Benzoic Acid, in Water Using Solid-Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry [pubs.usgs.gov]

Methodological & Application

Application Notes and Protocols: The Role of 2,4,5-Trifluoro-3-ethoxybenzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluoro-3-ethoxybenzoic acid is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry. Its structural features, particularly the trifluorinated phenyl ring and the ethoxy group, make it a valuable building block for the synthesis of complex biologically active molecules. This document provides an overview of its primary application as a key intermediate in the development of fluoroquinolone antibiotics, along with detailed synthetic protocols and relevant biological data. The strategic incorporation of the 3-ethoxy-2,4,5-trifluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug substance.

Primary Application: Synthesis of Fluoroquinolone Antibiotics

2,4,5-Trifluoro-3-ethoxybenzoic acid serves as a crucial starting material for the synthesis of the quinolone core, a foundational scaffold for a major class of broad-spectrum antibiotics. The substituents on the benzoic acid ring are strategically positioned to become key pharmacophoric elements in the final antibiotic. Specifically, the ethoxy group at the 3-position of the benzoic acid will correspond to the C-8 position of the resulting quinolone. The C-8 substituent is known to modulate the antibacterial spectrum, potency, and safety profile of fluoroquinolones.

The presence of an alkoxy group at the C-8 position, such as methoxy or ethoxy, has been shown to enhance activity against Gram-positive bacteria and anaerobes. While C-8 methoxy derivatives like gatifloxacin have demonstrated potent antibacterial activity, corresponding C-8 ethoxy analogues have been noted for their potentially improved safety profiles, particularly with respect to phototoxicity, albeit sometimes with a reduction in antibacterial potency.[1]

Quantitative Data: Structure-Activity Relationship of C-8 Alkoxy Fluoroquinolones

The choice of the alkoxy substituent at the C-8 position of the fluoroquinolone core has a demonstrable impact on the antibacterial efficacy. The following table summarizes comparative data for C-8 methoxy and C-8 ethoxy derivatives from the literature. It is important to note that other substituents on the quinolone core also contribute significantly to the overall activity.

| Compound Type | C-8 Substituent | Target Organism | Activity Metric (LD50) | Relative Potency | Reference |

| 1-cyclopropyl-6-fluoroquinolone | -OCH3 (Methoxy) | Staphylococcus aureus (wild type) | Lower LD50 | More Lethal | [2] |

| 1-cyclopropyl-6-fluoroquinolone | -OCH2CH3 (Ethoxy) | Staphylococcus aureus (wild type) | Higher LD50 | Less Lethal | [2] |

| 1-cyclopropyl-6-fluoroquinolone | -OCH3 (Methoxy) | Staphylococcus aureus (parC mutant) | Significantly Lower LD50 | Much More Lethal | [2] |

| 1-cyclopropyl-6-fluoroquinolone | -OCH2CH3 (Ethoxy) | Staphylococcus aureus (parC mutant) | Higher LD50 | Less Lethal | [2] |

Note: LD50 (Lethal Dose, 50%) in this context refers to the concentration of the drug required to kill 50% of the bacterial population. A lower LD50 indicates higher lethal activity.

Experimental Protocols

The following is a representative protocol for the synthesis of a C-8 ethoxy fluoroquinolone antibiotic starting from 2,4,5-Trifluoro-3-ethoxybenzoic acid. This protocol is adapted from established synthetic routes for C-8 methoxy fluoroquinolones such as gatifloxacin.[3]

Protocol 1: Synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-8-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

This multi-step synthesis builds the core quinolone ring system.

Step 1a: Synthesis of 2,4,5-Trifluoro-3-ethoxybenzoyl chloride

-

To a solution of 2,4,5-Trifluoro-3-ethoxybenzoic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.5 eq) to the mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by TLC.

-

Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

Step 1b: Condensation with Diethyl Malonate

-

Prepare a solution of magnesium ethoxide in ethanol.

-

To this solution, add diethyl malonate (1.1 eq) dropwise at 0-5 °C.

-

Add a solution of 2,4,5-Trifluoro-3-ethoxybenzoyl chloride (1.0 eq) in anhydrous toluene to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction with dilute sulfuric acid and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude diethyl 2-(2,4,5-trifluoro-3-ethoxybenzoyl)malonate.

Step 1c: Hydrolysis and Decarboxylation

-

To the crude product from the previous step, add a mixture of water and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and extract the product, ethyl 2-(2,4,5-trifluoro-3-ethoxybenzoyl)acetate, with an organic solvent.

-

Purify the product by column chromatography.

Step 1d: Formation of the Enol Ether

-

React the purified ethyl 2-(2,4,5-trifluoro-3-ethoxybenzoyl)acetate (1.0 eq) with triethyl orthoformate (1.5 eq) in the presence of acetic anhydride (2.0 eq).

-

Heat the mixture at 120-130 °C for 2-3 hours.

-

Remove the volatile components under reduced pressure to obtain the crude enol ether.

Step 1e: Cyclization to the Quinolone Core

-

Dissolve the crude enol ether in an appropriate solvent such as anhydrous ethanol.

-

Add cyclopropylamine (1.1 eq) and stir the mixture at room temperature for 1-2 hours.

-

Add a base, such as potassium carbonate (2.0 eq), and heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture, pour it into ice water, and collect the precipitated solid by filtration.

-

Wash the solid with water and a cold organic solvent (e.g., ethanol) and dry to obtain Ethyl 1-cyclopropyl-6,7-difluoro-8-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Visualizations

Diagram 1: Synthetic Workflow for an 8-Ethoxy Fluoroquinolone

References

- 1. The synthesis, structure-activity, and structure-side effect relationships of a series of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Killing of Staphylococcus aureus by C-8-Methoxy Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Application Notes: 2,4,5-Trifluoro-3-ethoxybenzoic Acid as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluoro-3-ethoxybenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring three electron-withdrawing fluorine atoms and an ethoxy group, significantly influences the physicochemical and pharmacological properties of the resulting drug molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, while the ethoxy and carboxylic acid moieties provide reactive handles for further chemical modifications. These characteristics make it an attractive starting material for the development of novel therapeutics, particularly in the area of anti-infective agents.

This document provides detailed application notes and protocols for the use of 2,4,5-Trifluoro-3-ethoxybenzoic acid in the synthesis of fluoroquinolone antibiotics, a prominent class of APIs derived from this building block.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2,4,5-Trifluoro-3-ethoxybenzoic acid is essential for its effective use in synthesis. The table below summarizes key properties.

| Property | Value | Source |

| CAS Number | 169507-61-3 | [1] |

| Molecular Formula | C₉H₇F₃O₃ | [1] |

| Molecular Weight | 220.15 g/mol | [1] |

| Appearance | White to off-white crystalline solid | Typical for this class of compounds |

| Melting Point | Data not available (analogue 2,4,5-Trifluoro-3-methoxybenzoic acid: 105-112 °C) | [2] |

| Boiling Point | Data not available | |

| Solubility | Soluble in many organic solvents (e.g., THF, DMF, DMSO). Limited solubility in water. | General knowledge of similar compounds |

| Purity | ≥98% (commercially available) | [3] |

Application in Fluoroquinolone Synthesis

2,4,5-Trifluoro-3-ethoxybenzoic acid is a key precursor for the synthesis of the quinolone core, which is the scaffold of fluoroquinolone antibiotics. These antibiotics are broad-spectrum antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[4][5]

The following sections outline a representative synthetic protocol for a fluoroquinolone API, using 2,4,5-Trifluoro-3-ethoxybenzoic acid as the starting material. This protocol is adapted from the well-established synthesis of Gatifloxacin, a fluoroquinolone derived from the analogous methoxy-substituted benzoic acid.

Experimental Protocols

Protocol 1: Synthesis of a Gatifloxacin Analogue from 2,4,5-Trifluoro-3-ethoxybenzoic Acid

This protocol describes a multi-step synthesis of a Gatifloxacin analogue. The yields provided are based on the synthesis of Gatifloxacin from the methoxy analogue and should be considered as representative estimates.

Step 1: Synthesis of 2,4,5-Trifluoro-3-ethoxybenzoyl Chloride

-

Materials:

-

2,4,5-Trifluoro-3-ethoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene (or other inert solvent)

-

-

Procedure:

-

To a stirred solution of 2,4,5-Trifluoro-3-ethoxybenzoic acid in toluene, add a catalytic amount of DMF.

-

Slowly add thionyl chloride to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

-

After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2,4,5-Trifluoro-3-ethoxybenzoyl chloride.

-

-

Expected Yield: ~85-95%

Step 2: Synthesis of Diethyl 2-(2,4,5-trifluoro-3-ethoxybenzoyl)malonate

-

Materials:

-

2,4,5-Trifluoro-3-ethoxybenzoyl chloride

-

Diethyl malonate

-

Magnesium ethoxide

-

Toluene (or other inert solvent)

-

-

Procedure:

-

In a separate flask, prepare a solution of magnesium ethoxide in toluene.

-

Add diethyl malonate to the magnesium ethoxide solution and stir.

-

Slowly add the 2,4,5-Trifluoro-3-ethoxybenzoyl chloride from Step 1 to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC/HPLC).

-

Quench the reaction with a dilute acid solution and extract the product with an organic solvent.

-

Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Expected Yield: ~90-99%

Step 3: Hydrolysis and Decarboxylation to Ethyl 2,4,5-trifluoro-3-ethoxybenzoylacetate

-

Materials:

-

Diethyl 2-(2,4,5-trifluoro-3-ethoxybenzoyl)malonate

-

p-Toluenesulfonic acid (PTSA)

-

Water

-

-

Procedure:

-

Suspend the product from Step 2 in water.

-

Add p-toluenesulfonic acid and heat the mixture to reflux.

-

Maintain reflux until the reaction is complete (monitored by TLC/HPLC).

-

Cool the reaction mixture and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to yield the product.

-

-

Expected Yield: ~80-90%

Step 4: Cyclization to form the Quinolone Core

-

Materials:

-

Ethyl 2,4,5-trifluoro-3-ethoxybenzoylacetate

-

Triethyl orthoformate

-

Acetic anhydride

-

An amine source (e.g., cyclopropylamine)

-

-

Procedure:

-

React the product from Step 3 with triethyl orthoformate and acetic anhydride.

-

Remove the volatile components under reduced pressure.

-

Dissolve the residue in a suitable solvent and react with the amine source (e.g., cyclopropylamine).

-

Induce cyclization by heating in the presence of a base (e.g., potassium carbonate) in a solvent like DMF.

-

Isolate the quinolone core by precipitation or extraction.

-

-

Expected Yield: ~70-80%

Step 5: Nucleophilic Substitution with a Piperazine Derivative

-

Materials:

-

The synthesized quinolone core from Step 4

-

A suitable piperazine derivative (e.g., 2-methylpiperazine for a Gatifloxacin analogue)

-

A base (e.g., triethylamine or potassium carbonate)

-

A polar aprotic solvent (e.g., DMSO, DMF)

-

-

Procedure:

-

Dissolve the quinolone core in the chosen solvent.

-

Add the piperazine derivative and the base.

-

Heat the reaction mixture and monitor its progress.

-

Upon completion, cool the mixture and isolate the final API product by precipitation, filtration, and washing.

-

-

Expected Yield: ~70-90%

Visualizations

API Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a fluoroquinolone API using 2,4,5-Trifluoro-3-ethoxybenzoic acid as a starting material.

Caption: General workflow for fluoroquinolone API synthesis.

Fluoroquinolone Mechanism of Action

Fluoroquinolones exert their antibacterial effect by targeting bacterial DNA gyrase and topoisomerase IV. The diagram below illustrates this signaling pathway.

Caption: Fluoroquinolone mechanism of action pathway.

Logical Relationship in Drug Development

The following diagram shows the logical relationship between the building block, the synthesized API, and its therapeutic application.

Caption: Drug development logical flow.

Conclusion

2,4,5-Trifluoro-3-ethoxybenzoic acid is a valuable and versatile building block for the synthesis of APIs, particularly fluoroquinolone antibiotics. Its unique structural features contribute to the enhanced properties of the final drug molecules. The provided protocols and diagrams offer a comprehensive guide for researchers and scientists in the field of drug development to effectively utilize this compound in their synthetic endeavors. Further research into the synthesis of other classes of APIs using this building block is warranted to explore its full potential in medicinal chemistry.

References

- 1. appchemical.com [appchemical.com]

- 2. 2,4,5-Trifluoro-3-methoxybenzoic acid 95 112811-65-1 [sigmaaldrich.com]

- 3. 2,4,5-TRIFLUORO-3-ETHOXY BENZOIC ACID 169507-61-3 China Manufacturers Suppliers Factory Exporter [volsenchem.com]

- 4. rsc.org [rsc.org]

- 5. 2,4,5-Trifluoro-3-methoxybenzoic acid | C8H5F3O3 | CID 2733970 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Novel Quinolone Derivatives from 2,4,5-Trifluoro-3-ethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of a proposed synthetic pathway for novel quinolone derivatives, starting from 2,4,5-Trifluoro-3-ethoxybenzoic acid. The protocols outlined below are based on established methodologies in quinolone synthesis and are intended to serve as a foundational guide for the development of new chemical entities.

Introduction

Quinolone derivatives are a prominent class of synthetic antibacterial agents with a broad spectrum of activity.[1][2] The introduction of fluorine atoms into the quinolone scaffold has been shown to significantly enhance their biological activity, metabolic stability, and pharmacokinetic profile.[3][4] This document details a synthetic strategy to novel quinolones, leveraging the unique structural features of 2,4,5-Trifluoro-3-ethoxybenzoic acid as a starting material to potentially create compounds with enhanced therapeutic properties. Quinolones typically target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[5]

Overall Synthetic Scheme

The proposed multi-step synthesis involves the initial conversion of 2,4,5-Trifluoro-3-ethoxybenzoic acid to its corresponding aniline derivative, which is a key intermediate for the subsequent cyclization to form the quinolone core. This is followed by N-alkylation and nucleophilic substitution to introduce further diversity.

Caption: Proposed synthetic route to novel quinolone derivatives.

Experimental Protocols

Step 1: Synthesis of 2,4,5-Trifluoro-3-ethoxyaniline (Intermediate 1)

This protocol describes the conversion of the starting benzoic acid to the corresponding aniline via a Curtius rearrangement.

Materials:

-

2,4,5-Trifluoro-3-ethoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Sodium azide (NaN₃)

-

tert-Butanol (t-BuOH)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 2,4,5-Trifluoro-3-ethoxybenzoic acid (1.0 eq) in thionyl chloride (5.0 eq) is refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride.

-

The acid chloride is dissolved in dry acetone and a solution of sodium azide (1.5 eq) in water is added dropwise at 0 °C. The mixture is stirred for 1 hour at 0 °C.

-

The reaction mixture is diluted with water and extracted with toluene. The organic layer is washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure to give the acyl azide.

-

The acyl azide is dissolved in tert-butanol and heated to reflux for 3 hours. The solvent is evaporated to give the Boc-protected aniline.

-

The Boc-protected aniline is dissolved in dichloromethane and trifluoroacetic acid (10 eq) is added. The mixture is stirred at room temperature for 2 hours.

-

The solvent is removed under reduced pressure and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous MgSO₄.

-

The solvent is evaporated to give the crude 2,4,5-Trifluoro-3-ethoxyaniline, which can be purified by column chromatography.

| Compound | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |

| 2,4,5-Trifluoro-3-ethoxyaniline | 193.14 | 75 | 98 |

Step 2: Synthesis of Ethyl 2-(2,4,5-trifluoro-3-ethoxyphenylamino)acrylate (Intermediate 2)

This step involves the condensation of the aniline with diethyl ethoxymethylenemalonate.

Materials:

-

2,4,5-Trifluoro-3-ethoxyaniline (Intermediate 1)

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Ethanol

Procedure:

-

A mixture of 2,4,5-Trifluoro-3-ethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in ethanol is refluxed for 4 hours.

-

The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The solid is washed with cold ethanol and dried under vacuum to give the desired product.

| Compound | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |

| Ethyl 2-(2,4,5-trifluoro-3-ethoxyphenylamino)acrylate | 347.28 | 85 | 97 |

Step 3: Synthesis of 4-Hydroxy-5,6,8-trifluoro-7-ethoxy-quinoline-3-carboxylate (Intermediate 3)

This protocol describes the thermal cyclization of the enamine intermediate.

Materials:

-

Ethyl 2-(2,4,5-trifluoro-3-ethoxyphenylamino)acrylate (Intermediate 2)

-

Diphenyl ether

Procedure:

-

A solution of Ethyl 2-(2,4,5-trifluoro-3-ethoxyphenylamino)acrylate (1.0 eq) in diphenyl ether is heated to 250 °C for 30 minutes.

-

The reaction mixture is cooled to room temperature and diluted with hexane.

-

The precipitated solid is collected by filtration, washed with hexane, and dried under vacuum.

| Compound | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |

| 4-Hydroxy-5,6,8-trifluoro-7-ethoxy-quinoline-3-carboxylate | 301.21 | 90 | 95 |